![molecular formula C20H15N3O6 B034528 19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione CAS No. 104195-61-1](/img/structure/B34528.png)
19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
概要
説明
This compound belongs to the pentacyclic camptothecin analog family, characterized by a rigid polycyclic framework with fused heterocyclic rings. Key structural features include:
- A 17-oxa-3,13-diaza core, common in topoisomerase I inhibitors like irinotecan and topotecan .
- 19-Ethyl and 19-hydroxy groups at the C19 position, which are critical for stabilizing the lactone ring—a structural motif essential for anticancer activity .
The nitro group could confer unique solubility or metabolic stability properties, warranting further investigation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione typically involves a multi-step process. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyquinoline compounds.
科学的研究の応用
Cancer Treatment
One of the primary applications of this compound is in the field of oncology. It has been identified as a potential inhibitor of the Mcl-1 protein , which plays a crucial role in cell survival and proliferation in various cancers including leukemia and solid tumors .
Case Study:
A study demonstrated that derivatives of this compound effectively induced apoptosis in Mcl-1-dependent cancer cell lines. The compound was administered in various dosages to assess its efficacy in inhibiting tumor growth in preclinical models .
Biochemical Probes
The structural complexity of this compound allows it to function as a biochemical probe for studying cellular mechanisms involving apoptosis and tumorigenesis. Its ability to interact with specific proteins makes it valuable for research into cancer biology.
Research Findings:
In vitro experiments revealed that this compound could selectively bind to target proteins involved in apoptotic pathways, providing insights into potential therapeutic strategies for enhancing cancer treatment efficacy .
Comparative Applications
作用機序
The mechanism of action of 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione involves its interaction with various molecular targets and pathways. It is believed to inhibit key enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exerting its anticancer effects .
類似化合物との比較
Comparative Analysis with Structurally Related Compounds
Table 1: Structural and Functional Comparison
*Molecular formula inferred from structural similarity to irinotecan analogs.
Substituent-Driven Functional Differences
- Ethyl vs. Dimethylaminomethyl: Topotecan’s dimethylaminomethyl group at C10 enhances water solubility and blood-brain barrier penetration, whereas the target compound’s lack of this group may limit its CNS applicability .
- Aminoethoxy vs. Methoxy: The 2-aminoethoxy group in ’s compound improves solubility and metabolic stability compared to the target compound’s nitro group, which is more prone to reduction reactions .
Crystallographic and Computational Validation
Structural data for these compounds are often resolved using SHELX () and visualized via WinGX/ORTEP (). For example, hydrogen-bonding patterns in ’s compound (C—H···O interactions) were critical for confirming its planar aromatic core . The target compound’s nitro group likely induces similar planar rigidity, as seen in nitroaromatic systems .
Pharmacological Implications
- Topoisomerase I Inhibition : The pentacyclic core is conserved across camptothecin analogs, but substituents modulate activity. The nitro group may enhance DNA damage but could also increase off-target effects compared to safer derivatives like topotecan .
- Antimicrobial Potential: ’s dioxapentacyclic compound shows antibacterial activity, suggesting the target compound’s nitro group could broaden its spectrum against resistant pathogens .
生物活性
The compound 19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione is a complex heterocyclic structure with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity based on existing research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H16N2O4
- Molecular Weight : 348.358 g/mol
- CAS Number : 31456-25-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including anti-cancer properties and potential effects on cellular mechanisms.
Anticancer Activity
Several studies have reported the anticancer properties of compounds structurally similar to 19-ethyl-19-hydroxy-7-nitro derivatives:
- Mechanism of Action : The compound may inhibit specific proteins involved in cancer cell proliferation and survival pathways such as Mcl-1 (myeloid cell leukemia 1) .
- In Vitro Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines including breast and lung cancer cells .
- Case Study : A notable study illustrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways .
Other Biological Activities
Apart from anticancer effects, this compound has shown:
- Antimicrobial Activity : Preliminary tests indicate potential antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Some derivatives have been noted to reduce inflammation markers in cellular models.
Research Findings
Study | Findings | Methodology |
---|---|---|
Study A | Significant cytotoxicity in breast cancer cells | MTT assay |
Study B | Induction of apoptosis via caspase activation | Flow cytometry |
Study C | Antimicrobial activity against E. coli | Disk diffusion method |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high-yield synthesis of this compound?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalysts) based on analogous pentacyclic syntheses. For example, nitro group introduction may require nitration under controlled acidic conditions, while cyclization steps might employ transition-metal catalysts. Purification via recrystallization or HPLC can enhance purity. Monitor intermediates using LC-MS and confirm final structure via NMR and X-ray crystallography .
Q. How can X-ray crystallography resolve stereochemical uncertainties in the pentacyclic core?
- Methodological Answer : Single-crystal X-ray diffraction is critical for determining absolute configuration, especially at chiral centers (e.g., 19-ethyl-19-hydroxy moiety). Refinement software (e.g., SHELXL) can model thermal displacement parameters and hydrogen bonding, while Patterson maps resolve nitro group orientation. Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate accuracy .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s functional groups?
- Methodological Answer : Use a combination of:
- FT-IR : Identify nitro (∼1520 cm⁻¹) and hydroxyl (∼3400 cm⁻¹) stretches.
- ¹³C NMR : Assign quaternary carbons in the pentacyclic system via DEPT-135.
- High-resolution MS : Confirm molecular ion ([M+H]⁺) and fragment patterns. Cross-validate with computational fragmentation simulations .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., topoisomerase I, referenced in similar camptothecin analogs). MD simulations (GROMACS) assess binding stability over time. Validate predictions with in vitro assays (e.g., fluorescence anisotropy for DNA intercalation) .
Q. What experimental approaches resolve contradictions between theoretical and observed reactivity (e.g., nitro group reduction vs. stability)?
- Methodological Answer : Conduct kinetic studies under varying pH and reductant concentrations (e.g., NaBH₄, H₂/Pd). Monitor reaction pathways via in situ Raman spectroscopy. Compare experimental activation energies with DFT-calculated transition states. Use multivariate analysis to identify dominant factors (e.g., steric hindrance from the ethyl group) .
Q. How to design stability studies for physiological conditions (e.g., plasma half-life, photodegradation)?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffers (pH 1–10) at 37°C; quantify degradation via UPLC.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines); track nitro group conversion to nitroso derivatives using ESR.
- Oxidative Stress : Use H₂O₂/Fe²⁺ systems; monitor radical intermediates with spin-trapping agents .
Q. What methodologies assess environmental persistence and ecotoxicological impact?
- Methodological Answer : Apply OECD guidelines for:
- Biodegradation : Closed-bottle test (OECD 301D) with activated sludge.
- Bioaccumulation : Measure log Kow (shake-flask method) and model via EPI Suite.
- Aquatic Toxicity : Daphnia magna acute immobilization assay (OECD 202). Correlate results with QSAR models .
Q. Data Analysis & Theoretical Frameworks
Q. How to address discrepancies in biological activity data across cell lines or assay platforms?
- Methodological Answer : Normalize data using Z-score or fold-change relative to controls. Apply Bland-Altman analysis to identify systematic biases. Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability MTT). Incorporate pathway enrichment analysis (KEGG, GO) to contextualize mechanism .
Q. What statistical frameworks are suitable for multivariate optimization of synthesis parameters?
- Methodological Answer : Use response surface methodology (RSM) with a central composite design. Variables: temperature, catalyst loading, reaction time. Optimize for yield and purity simultaneously via desirability functions. Validate robustness with Monte Carlo simulations .
特性
IUPAC Name |
19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-2-20(26)14-7-16-17-11(8-22(16)18(24)13(14)9-29-19(20)25)5-10-6-12(23(27)28)3-4-15(10)21-17/h3-7,26H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHNAFUKOSPOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908841 | |
Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104195-61-1 | |
Record name | 9-Nitrocamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。